molecular formula C14H17N3O B4538814 N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE

N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE

Cat. No.: B4538814
M. Wt: 243.30 g/mol
InChI Key: HTCUAVVEQGXBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of N-methylacetamide with a benzodiazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product. For instance, the use of triethylamine and dimethylformamide (DMF) as solvents can facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-Allylmethylamine
  • N-Methylpropargylamine

Uniqueness

What sets N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE apart from similar compounds is its unique benzodiazole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-N-[(1-prop-2-enylbenzimidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-9-17-13-8-6-5-7-12(13)15-14(17)10-16(3)11(2)18/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCUAVVEQGXBLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE
Reactant of Route 6
N-METHYL-N-{[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}ACETAMIDE

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